N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-5-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-{[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzodiazole ring with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones under reflux conditions.
Coupling of Benzodiazole and Pyrazole Rings: The final step involves coupling the benzodiazole and pyrazole rings through a condensation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-{[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for treating neurological disorders.
Material Science: It is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE
- N-{[1-(2-CHLOROETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
N-{[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-3-PHENYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H21N5O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-12-11-26-19-10-6-5-9-16(19)23-20(26)14-22-21(27)18-13-17(24-25-18)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,22,27)(H,24,25) |
InChI Key |
RCRFFWRSPRBDNR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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